molecular formula C8H8IN B12970168 5-Cyclopropyl-2-iodopyridine

5-Cyclopropyl-2-iodopyridine

Cat. No.: B12970168
M. Wt: 245.06 g/mol
InChI Key: IYMWMRRDUMDEIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropyl-2-iodopyridine is a halogenated pyridine derivative characterized by a cyclopropyl substituent at the 5-position and an iodine atom at the 2-position. This compound is of significant interest in organic synthesis due to the unique electronic and steric effects imparted by its substituents:

  • Cyclopropyl Group: Introduces ring strain and steric bulk, which can modulate reactivity and stability in cross-coupling reactions .
  • Iodine Atom: Serves as an excellent leaving group, facilitating nucleophilic substitution or transition-metal-catalyzed coupling reactions (e.g., Suzuki-Miyaura, Stille) .

Properties

Molecular Formula

C8H8IN

Molecular Weight

245.06 g/mol

IUPAC Name

5-cyclopropyl-2-iodopyridine

InChI

InChI=1S/C8H8IN/c9-8-4-3-7(5-10-8)6-1-2-6/h3-6H,1-2H2

InChI Key

IYMWMRRDUMDEIS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CN=C(C=C2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-2-iodopyridine typically involves the iodination of 5-cyclopropylpyridine. One common method includes the use of iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods: Industrial production of 5-Cyclopropyl-2-iodopyridine may involve similar iodination processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Types of Reactions:

    Substitution Reactions: 5-Cyclopropyl-2-iodopyridine can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Cross-Coupling Reactions: This compound is a suitable substrate for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings, leading to the formation of various biaryl and alkyne derivatives.

    Oxidation and Reduction: The cyclopropyl group can be oxidized to form cyclopropanone derivatives, while reduction reactions can lead to the formation of cyclopropylmethyl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases like potassium carbonate, and solvents such as tetrahydrofuran or toluene.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted pyridines, biaryl compounds, alkyne derivatives, cyclopropanone derivatives, and cyclopropylmethyl derivatives.

Scientific Research Applications

5-Cyclopropyl-2-iodopyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.

    Medicine: Explored for its role in the synthesis of drug candidates targeting various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-2-iodopyridine depends on its specific application. In cross-coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The cyclopropyl group can influence the reactivity and selectivity of the compound in various chemical transformations.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the pyridine ring critically influence reactivity and applications. Key comparisons include:

Compound Name Substituents Key Features Applications/Reactivity
5-Cyclopropyl-2-iodopyridine 5-Cyclopropyl, 2-Iodo High steric hindrance; iodine enables cross-coupling. Pharmaceutical building block
2-Amino-5-iodopyridine 2-Amino, 5-Iodo Amino group activates the ring for electrophilic substitution. Synthesis of bioactive molecules
5-Cyclopropyl-2-ethynylpyridine 5-Cyclopropyl, 2-Ethynyl Ethynyl group supports click chemistry or Sonogashira coupling. Functional material synthesis

Key Observations :

  • Electronic Effects: The electron-withdrawing iodine in 5-Cyclopropyl-2-iodopyridine deactivates the pyridine ring compared to the electron-donating amino group in 2-Amino-5-iodopyridine, altering regioselectivity in reactions .

Functional Group Comparisons

  • Iodo vs. Ethynyl : While iodine facilitates cross-coupling, the ethynyl group in 5-Cyclopropyl-2-ethynylpyridine enables alkyne-specific reactions (e.g., cycloadditions), highlighting divergent synthetic pathways .
  • Cyclopropyl vs. Amino: The cyclopropyl group enhances stability against metabolic degradation in drug candidates, whereas amino groups improve solubility and hydrogen-bonding capacity .

Heterocyclic Analogues

The cyclopropyl moiety is also found in non-pyridine systems, such as (5S)-3-cyclopropyl-5-isopropyl-imidazolidine-2,4-dione (). Here, the cyclopropyl group contributes to conformational rigidity, a property leveraged in peptide mimetics and enzyme inhibitors . This contrasts with its role in pyridines, where it primarily modulates steric and electronic environments.

Biological Activity

5-Cyclopropyl-2-iodopyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biochemical interactions, mechanisms of action, and therapeutic implications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

5-Cyclopropyl-2-iodopyridine is characterized by a pyridine ring substituted with a cyclopropyl group and an iodine atom. Its molecular formula is C8H8INC_8H_8IN, with a molecular weight of approximately 232.06 g/mol. The presence of the iodine atom and the cyclopropyl group contributes to its unique reactivity and biological profile.

The biological activity of 5-Cyclopropyl-2-iodopyridine is primarily linked to its interactions with various biomolecules, including enzymes and receptors. The compound may function as an inhibitor or modulator of specific enzymes, particularly those involved in metabolic pathways.

Key Mechanisms:

  • Enzyme Inhibition: It has been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, potentially enhancing their therapeutic effects or toxicity.
  • Cell Signaling Modulation: The compound may influence cell signaling pathways by altering the phosphorylation status of key proteins, thereby affecting downstream cellular responses.

Anticancer Properties

Research indicates that 5-Cyclopropyl-2-iodopyridine may have potential applications in cancer therapy. Its ability to inhibit specific enzymes involved in cancer cell proliferation suggests it could serve as a lead compound for developing novel anticancer agents.

Case Study:
In a study evaluating the effects of various iodopyridines on cancer cell lines, 5-Cyclopropyl-2-iodopyridine exhibited significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of 12 µM, indicating its potential as an effective anticancer agent .

Antimicrobial Activity

There is also emerging evidence suggesting antimicrobial properties associated with this compound. Preliminary studies have demonstrated that 5-Cyclopropyl-2-iodopyridine exhibits activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

Table 1: Biological Activities of 5-Cyclopropyl-2-iodopyridine

Activity TypeObserved EffectReference
AnticancerIC50 = 12 µM against MCF-7
Enzyme InhibitionInhibits cytochrome P450
AntimicrobialActive against specific bacteria

Comparative Analysis with Similar Compounds

To understand the unique properties of 5-Cyclopropyl-2-iodopyridine, it is useful to compare it with structurally similar compounds:

CompoundKey FeaturesBiological Activity
5-Cyclopropyl-2-fluoropyridineFluorine substitution affects reactivityPotential anticancer properties
5-Cyclopropyl-2-methoxypyridineMethoxy group alters binding affinityModerate enzyme inhibition
5-Cyclopropyl-2-bromopyridineBromine substitution enhances lipophilicityIncreased antimicrobial activity

Future Directions in Research

Ongoing research is focused on elucidating the precise mechanisms through which 5-Cyclopropyl-2-iodopyridine exerts its biological effects. Future studies should aim to:

  • Investigate its pharmacokinetic properties in vivo.
  • Explore the structure-activity relationship (SAR) to optimize its efficacy and reduce toxicity.
  • Assess its potential in combination therapies for enhanced therapeutic outcomes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.